molecular formula C10H13BrO2 B3301614 1-Bromo-3-(3-methoxypropoxy)benzene CAS No. 911210-47-4

1-Bromo-3-(3-methoxypropoxy)benzene

Cat. No.: B3301614
CAS No.: 911210-47-4
M. Wt: 245.11 g/mol
InChI Key: GPOIMWAUHQDVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where a bromine atom is substituted at the first position and a 3-methoxypropoxy group is attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-methoxypropoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(3-methoxypropoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxypropoxy group can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carboxylic acids.
  • Reduction reactions result in alcohols.

Scientific Research Applications

1-Bromo-3-(3-methoxypropoxy)benzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-methoxypropoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of intermediates that undergo further transformations. The methoxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    1-Bromo-3-methoxybenzene: Lacks the propoxy group, leading to different reactivity and applications.

    3-Bromoanisole: Similar structure but with a methoxy group instead of a methoxypropoxy group.

    1-Bromo-4-(3-methoxypropoxy)benzene: Positional isomer with different substitution pattern.

Uniqueness: 1-Bromo-3-(3-methoxypropoxy)benzene is unique due to the presence of both bromine and methoxypropoxy groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-3-(3-methoxypropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOIMWAUHQDVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-bromophenol (5 g, 29 mmol), 1-chloro-3-methoxypropane (4.33 g, 40 mmol) and K2CO3 (8 g, 57.8 mmol) in DMF (90 mL) was stirred at 100° C. for 2 h. the reaction mixture was filtered and the filtrate was evaporated in vacuo. The residue was taken up in t-BuME, and the organic layer was washed with aqueous NaOH (1N), water (50 mL) and brine. The organic layer was dried and concentrated to give 1-bromo-3-(3-methoxypropoxy)benzene (7 g, 99%). 1H-NMR (CDCl3): 2.02 (m, 2H), 3.33 (s, 3H), 3.54 (m, 2H), 4.02 (m, 2H), 6.82 (m, 1H), 7.11 (m, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.0 g of 3-bromophenol, 7.99 g of potassium carbonate and 3.77 g of 1-chloro-3-methoxypropane in 90 ml of dimethylformamide is stirred at 100° C. for 4.5 hours. The reaction mixture is clarified by filtration and the filtrate is evaporated in vacuo. The residue is taken up in 100 ml of tert-butyl methyl ether, and the organic phase is washed once each wit 50 ml of 1N NaOH, 50 ml of water and 50 ml of brine. The organic phase is dried with sodium sulphate, filtered and evaporated. 7.08 g of the title compound are obtained as an orange oil. Rt=4.91.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(3-methoxypropoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(3-methoxypropoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-(3-methoxypropoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(3-methoxypropoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(3-methoxypropoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-(3-methoxypropoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.